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Compound of Interest

Compound Name: Tin-ZINC

Cat. No.: B8454451

This guide provides a comprehensive overview of intermetallic compounds (IMCs) in tin-zinc
(Sn-Zn) alloy systems. While the binary Sn-Zn system is a simple eutectic with no stable
intermetallic phases, the addition of other elements, whether as alloying components or from
substrate interactions, leads to the formation of various IMCs that significantly influence the
alloy's properties. This document details the formation, characterization, and impact of these
IMCs, presenting quantitative data, experimental methodologies, and visual representations of
key processes.

The Tin-Zinc Binary System: A Eutectic Foundation

The foundational Sn-Zn system is characterized by a simple eutectic reaction.[1][2][3] At a
composition of approximately 9 wt.% zinc, the alloy solidifies at a single temperature of 199°C,
which is close to the 183°C melting point of traditional tin-lead solders.[1] The microstructure of
the eutectic alloy consists of a fine mixture of tin-rich (B-Sn) and zinc-rich (n-Zn) phases.[1][4]

Key Characteristics of the Sn-Zn Binary System:

» No Intermetallic Compound Formation: Under equilibrium conditions, tin and zinc do not form
intermetallic compounds with each other.[1][4]

e Limited Solid Solubility: The solubility of zinc in solid tin is less than 0.1 wt.%, and the
solubility of tin in solid zinc is also minimal.[1][4]
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o Microstructure: Hypoeutectic alloys (less than 9 wt.% Zn) consist of primary -Sn dendrites
in a eutectic matrix, while hypereutectic alloys (more than 9 wt.% Zn) feature primary n-Zn
dendrites.[1][4]

Intermetallic Compound Formation in Multi-
Component Systems

The introduction of additional elements to Sn-Zn alloys is common in practical applications,
such as soldering, where the alloy interacts with substrates like copper (Cu) or nickel (Ni), or
through the addition of alloying elements like aluminum (Al), silver (Ag), or bismuth (Bi) to
enhance properties.[5][6][7][8][9] These interactions are the primary source of intermetallic
compound formation in Sn-Zn systems.

When Sn-Zn solders are in contact with substrates, particularly during reflow processes, solid-
state diffusion and chemical reactions lead to the formation of IMC layers at the interface.

o Copper Substrates: The interaction between Sn-Zn-based solders and copper substrates
predominantly forms Cu-Zn intermetallics rather than Cu-Sn compounds.[7][8][9] Common
phases include y-Cu52Zn8.[7][8] The addition of aluminum can lead to the formation of y-
Cu9Al4 at the interface.[7][8]

» Nickel/Gold Substrates: For Sn-Zn solders on electroless nickel immersion gold (ENIG)
substrates, gold dissolves into the solder and reacts with zinc to form Au-Zn IMCs such as y-
Au3Zn7 and y2-AuzZn3.[5] With prolonged aging, these can transform into y3-AuZn4.[5]
Subsequently, zinc can react with the nickel layer to form Ni5Zn21.[5]

e Aluminum (Al): The addition of aluminum can inhibit the reaction between zinc and nickel by
forming a thin (Al, Au, Zn) intermetallic layer at the interface.[5] In Sn-Zn-Al alloys on copper,
y-Cu9Al4 can form.[7][8]

o Silver (Ag): Adding silver to Sn-Zn solders can result in the precipitation of e-AgZn3.[10]

 lron (Fe): Iron impurities, often present in zinc, can lead to the formation of FeZn13 particles
within the alloy.[1]
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Quantitative Data on Sn-Zn Alloys and Intermetallic
Compounds

The properties of Sn-Zn alloys and the IMCs within them are critical for their performance. The
following tables summarize key quantitative data from various studies.

Table 1: Physical and Mechanical Properties of Sn-Zn Alloys

Composition (wt.%) Property Value Reference

Sn-9Zn Eutectic Temperature 199 °C [1]
Vickers Hardness

Sn-5Zn ~10 [1]
(HV1)
Vickers Hardness

Sn-9Zn ~12 [1]
(HV1)
Vickers Hardness

Sn-15Zn ~12.5 [1]
(HV1)

Sn-50wt.% Zn Tensile Strength 78.26 MPa [11]

Sn-50wt.% Zn Yield Stress 53.76 MPa [11]

Sn-50wt.% Zn Elongation 5.8% [11]
Microhardness

Sn-80wt.% Zn 49.2 [11]
(HV0.05)
Microhardness

Sn-50wt.% Zn 62.1 [11]
(HV0.05)
Wettability (Contact

Sn-8wt.%Zn 31°-43° [6]
Angle on Cu)

Table 2: Identified Intermetallic Compounds in Sn-Zn Alloy Systems
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Intermetallic Location/Formation
System . Reference
Compound Condition
Formed during
y-Cu5Zn8 Sn-Zn/Cu Interface soldering on Cu [718]
substrate
Formed at the
y-Cu9Al4 Sn-Zn-Al/Cu Interface interface with Al [718]
addition
) ] Formed after aging on
Ni5Zn21 Sn-Zn/Ni Interface ) [5]
Ni substrate
Formed on Au surface
y-Au3Zn7, y2-AuZng3, - .
Sn-Zn/Au Interface finish during reflow [5]
y3-AuZn4 ]
and aging
Precipitates from the
€-AgZn3 Sn-Zn-Ag o [10]
liquid solder
) Forms within the alloy
Sn-Zn (with Fe ) o
Feznl3 due to Fe impurities in - [1]

impurity)

Zn

Experimental Protocols

The characterization of intermetallic compounds in Sn-Zn alloys involves several standard

materials science techniques.

 Induction Melting: Pure tin and zinc (and other alloying elements) are weighed and placed in

a crucible, typically under an inert argon atmosphere to prevent oxidation.[1] The materials

are then melted using an induction furnace and cast into desired shapes, such as cylinders.

[1]

¢ Melt Spinning: This technique is used to produce rapidly solidified ribbons of the alloy.[6] The

molten alloy is ejected onto a rapidly rotating wheel, causing extremely fast cooling.
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o Sample Preparation: Samples are typically sectioned, mounted in a resin, and then ground
and polished to a mirror finish.

e Optical and Scanning Electron Microscopy (OM & SEM): These techniques are used to
visualize the microstructure of the alloys and the morphology of the intermetallic compounds.

[1]i718]

o Energy Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with SEM, EDS is used to
determine the elemental composition of different phases and identify the stoichiometry of the
IMCs.[1][4]

» X-ray Diffraction (XRD): XRD is employed to identify the crystal structures of the phases
present in the alloy and the IMCs.[1][4]

e Transmission Electron Microscopy (TEM): TEM provides high-resolution imaging and
electron diffraction capabilities for detailed analysis of the crystal structure and morphology
of IMCs, especially at interfaces.[7][8]

¢ Vickers Microhardness Test: This test is used to measure the hardness of the different
phases within the alloy by indenting the polished surface with a diamond pyramid.[1]

o Tensile Testing: This method is used to determine the ultimate tensile strength, yield
strength, and ductility of the bulk alloy.[11]

o Electrochemical Potentiodynamic Corrosion Test: This test is performed to evaluate the
corrosion behavior of the alloys in various solutions (e.g., NaCl or HCI).[1] It measures
parameters like corrosion potential and corrosion current density.[1]

Visualizing Relationships and Processes

Graphviz diagrams are used to illustrate key relationships and workflows in the study of
intermetallic compounds in Sn-Zn alloys.
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Caption: Formation of Cu-Zn IMC at the Sn-Zn/Cu interface.
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Caption: Workflow for Sn-Zn alloy characterization.
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Caption: Influence of alloying elements on IMC formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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